![molecular formula C17H15NO6S B491984 5-{[(4-甲氧基苯基)磺酰基]氨基}-2-甲基-1-苯并呋喃-3-羧酸 CAS No. 494826-31-2](/img/structure/B491984.png)

5-{[(4-甲氧基苯基)磺酰基]氨基}-2-甲基-1-苯并呋喃-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid” is a compound with the molecular formula C17H15NO6S . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring using proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis

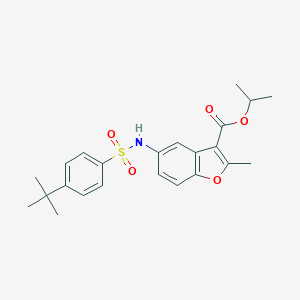

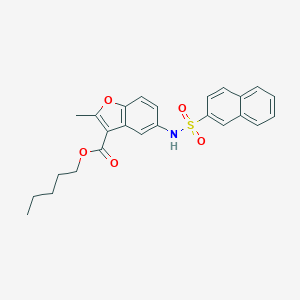

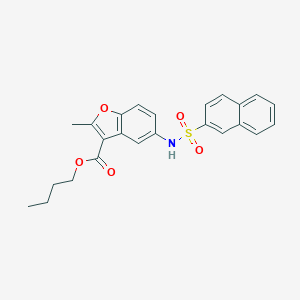

The molecular structure of “5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid” includes a benzofuran ring, a methoxyphenyl group, a sulfonyl group, and a carboxylic acid group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

While specific chemical reactions involving “5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid” are not available, benzofuran derivatives in general have been shown to undergo various chemical reactions. For example, the 5- or 6-position of the benzofuran nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .Physical and Chemical Properties Analysis

The average mass of “5-{[(4-Methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid” is 361.369 Da, and its monoisotopic mass is 361.062012 Da . Further physical and chemical properties are not available in the current literature.科学研究应用

抗肿瘤活性

苯并呋喃类化合物,包括结构类似于该化合物的化合物,已显示出强烈的抗肿瘤活性 . 例如,一些取代的苯并呋喃已在不同类型的癌细胞中显示出显著的细胞生长抑制效果 .

抗菌活性

苯并呋喃衍生物也被发现具有强效的抗菌活性 . 某些取代基的存在,如卤素、硝基和羟基,可以增强这种抗菌效力 .

抗氧化活性

许多苯并呋喃类化合物被发现具有强大的抗氧化活性 . 这些化合物可以帮助中和体内有害的自由基,可能有助于预防各种疾病。

抗病毒活性

苯并呋喃类化合物在对抗病毒感染方面显示出潜力 . 例如,最近发现的一种大环苯并呋喃化合物已显示出抗丙型肝炎病毒活性 .

潜在的丙型肝炎治疗药物

上述大环苯并呋喃化合物有望成为治疗丙型肝炎疾病的有效药物 . 这突出了苯并呋喃衍生物在开发新型抗病毒药物方面的潜力。

抗癌剂

苯并噻吩和苯并呋喃的新型支架化合物已被开发并用作抗癌剂 . 这表明该化合物有可能被修饰或用作开发新型抗癌药物的支架。

未来方向

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new therapeutic agents using benzofuran compounds, improving their bioavailability, and exploring their full therapeutic potential .

属性

IUPAC Name |

5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6S/c1-10-16(17(19)20)14-9-11(3-8-15(14)24-10)18-25(21,22)13-6-4-12(23-2)5-7-13/h3-9,18H,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRWISBNXMJCBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491914.png)

![Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B491921.png)

![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491951.png)

![Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491953.png)

![Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491959.png)

![2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491965.png)

![2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491966.png)

![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491967.png)